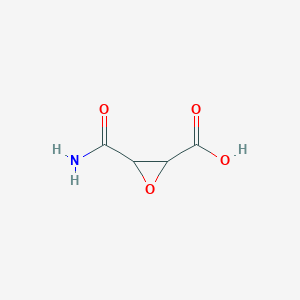
3-Carbamoyloxirane-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Carbamoyloxirane-2-carboxylic acid is an organic compound characterized by the presence of both an oxirane (epoxide) ring and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-carbamoyloxirane-2-carboxylic acid typically involves the reaction of oxiranes with carboxylic acids. One common method is the amine-catalyzed ring-opening reaction of oxirane by carboxylic acid. This reaction is initiated by a tertiary amine, which facilitates the formation of β-hydroxypropyl ester . The reaction conditions often include a temperature range of 323–353 K and the use of IR-spectroscopy to analyze hydrogen bonding .
Industrial Production Methods: Industrial production of carboxylic acids, including this compound, can be achieved through various methods such as the oxidation of primary alcohols and aldehydes, hydrolysis of nitriles and amides, and carboxylation of Grignard reagents . These methods are scalable and can be optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 3-Carbamoyloxirane-2-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of functionalized molecules.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in acidic, alkaline, or neutral medium.
Reduction: Borane (BH₃) in tetrahydrofuran (THF) at room temperature.
Substitution: Tertiary amines as catalysts for ring-opening reactions.
Major Products:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Alcohols.
Substitution Products: β-hydroxypropyl esters and other functionalized molecules.
Scientific Research Applications
3-Carbamoyloxirane-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used in organic synthesis to create complex molecules and as a building block for pharmaceuticals.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential, including anticancer properties.
Industry: Utilized in the production of polymers, nanomaterials, and surface modifications.
Mechanism of Action
The mechanism of action of 3-carbamoyloxirane-2-carboxylic acid involves its interaction with molecular targets through its functional groups. The oxirane ring can undergo nucleophilic attack, leading to ring-opening reactions that form various products. The carboxylic acid group can participate in hydrogen bonding and other interactions with biomolecules, influencing biological pathways .
Comparison with Similar Compounds
Glycidic Acid (2-oxiranecarboxylic acid): Similar structure with an oxirane ring and carboxylic acid group.
Lactic Acid (2-hydroxypropanoic acid): Contains a hydroxyl group instead of an oxirane ring.
Pyruvic Acid (2-oxopropanoic acid): Contains a keto group instead of an oxirane ring.
Uniqueness: 3-Carbamoyloxirane-2-carboxylic acid is unique due to the presence of both an oxirane ring and a carboxylic acid group, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound in various applications.
Properties
CAS No. |
783255-70-9 |
|---|---|
Molecular Formula |
C4H5NO4 |
Molecular Weight |
131.09 g/mol |
IUPAC Name |
3-carbamoyloxirane-2-carboxylic acid |
InChI |
InChI=1S/C4H5NO4/c5-3(6)1-2(9-1)4(7)8/h1-2H,(H2,5,6)(H,7,8) |
InChI Key |
FCFUXIZBMYCYHI-UHFFFAOYSA-N |
Canonical SMILES |
C1(C(O1)C(=O)O)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















